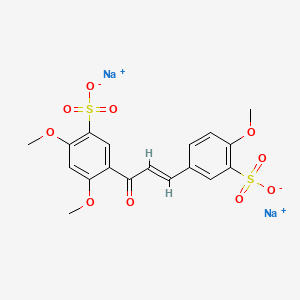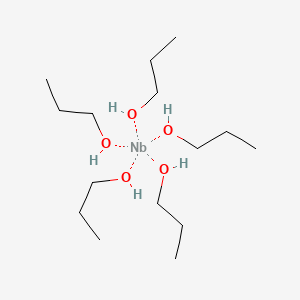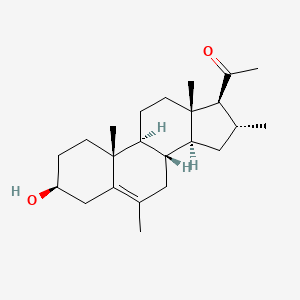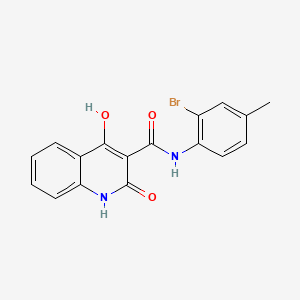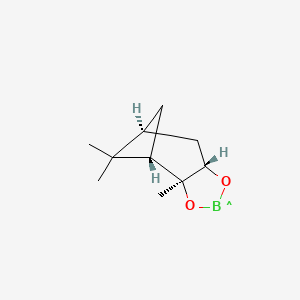
(+)-Pinanaborane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Pinaneborane is an organoboron compound that has gained significant attention in the field of organic chemistry. It is a chiral borane reagent derived from pinene, a naturally occurring terpene. This compound is known for its unique structure and reactivity, making it a valuable tool in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(+)-Pinaneborane can be synthesized through several methods. One common approach involves the hydroboration of pinene with borane-dimethyl sulfide complex. The reaction typically occurs under mild conditions, with the borane reagent adding across the double bond of pinene to form the desired product.
Industrial Production Methods
In an industrial setting, the production of (+)-pinaneborane may involve large-scale hydroboration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Pinaneborane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: It serves as a reducing agent in certain organic transformations.
Substitution: It can participate in substitution reactions, where the borane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used with (+)-pinaneborane include hydrogen peroxide for oxidation reactions and lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the desired transformation, but they generally involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving (+)-pinaneborane include boronic acids, borates, and various substituted boranes. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
(+)-Pinaneborane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral reagent in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Medicine: Research is ongoing into its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the synthesis of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of (+)-pinaneborane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (+)-pinaneborane include other chiral boranes such as:
- (-)-Diisopinocampheylborane
- (+)-Diisopinocampheylborane
- Allylboranes
Uniqueness
What sets (+)-pinaneborane apart from these similar compounds is its unique structure derived from pinene, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to induce chirality in target molecules makes it a valuable tool in asymmetric synthesis, providing access to enantiomerically pure products that are crucial in pharmaceuticals and other high-value applications.
Eigenschaften
Molekularformel |
C10H16BO2 |
|---|---|
Molekulargewicht |
179.05 g/mol |
InChI |
InChI=1S/C10H16BO2/c1-9(2)6-4-7(9)10(3)8(5-6)12-11-13-10/h6-8H,4-5H2,1-3H3/t6-,7-,8-,10-/m0/s1 |
InChI-Schlüssel |
LWAMOOKWTDKVFQ-GHCJXIJMSA-N |
Isomerische SMILES |
[B]1O[C@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C |
Kanonische SMILES |
[B]1OC2CC3CC(C3(C)C)C2(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide](/img/structure/B13821883.png)
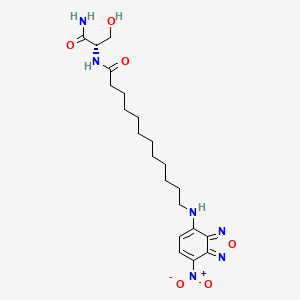
![5-methyl-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B13821900.png)
![2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone](/img/structure/B13821903.png)
![(4-Benzylpiperazin-1-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B13821906.png)
![2-(4-tert-butylphenyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}cyclopropanecarbohydrazide](/img/structure/B13821908.png)
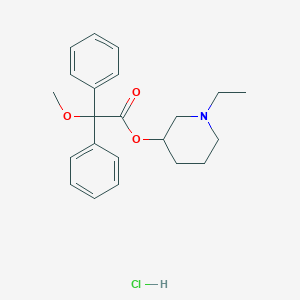
![[(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B13821913.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B13821914.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13821922.png)
